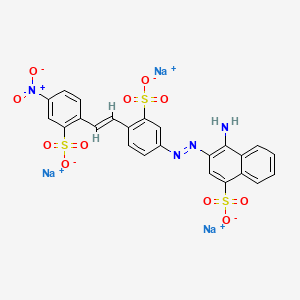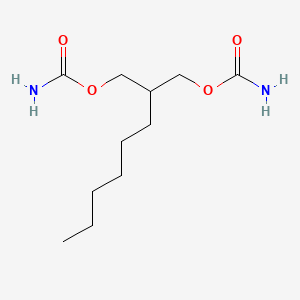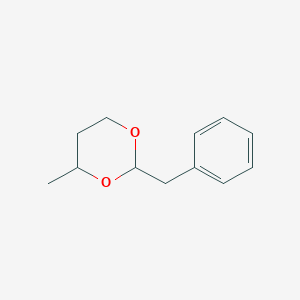
2-Benzyl-4-methyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-4-methyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are cyclic acetals derived from the reaction of carbonyl compounds with 1,3-diols. The structure of this compound consists of a six-membered ring containing two oxygen atoms at positions 1 and 3, with a benzyl group attached to the second carbon and a methyl group attached to the fourth carbon.
准备方法
Synthetic Routes and Reaction Conditions: 2-Benzyl-4-methyl-1,3-dioxane can be synthesized through the acetalization of benzaldehyde with 4-methyl-1,3-propanediol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid or Lewis acids such as zinc chloride. The reaction is typically carried out in refluxing toluene, with water being continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as molecular sieves, can enhance the yield and purity of the product. Catalysts like zirconium tetrachloride have been reported to be highly efficient for acetalization under mild conditions .
化学反应分析
Types of Reactions: 2-Benzyl-4-methyl-1,3-dioxane undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dioxane ring into diols.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Alkyl or aryl substituted dioxanes.
科学研究应用
2-Benzyl-4-methyl-1,3-dioxane has diverse applications in scientific research:
作用机制
The mechanism of action of 2-Benzyl-4-methyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The dioxane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The benzyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
相似化合物的比较
1,3-Dioxane: A parent compound with similar structural features but without the benzyl and methyl substitutions.
2-Benzyl-1,3-dioxane: Similar to 2-Benzyl-4-methyl-1,3-dioxane but lacks the methyl group at the fourth position.
4-Methyl-1,3-dioxane: Similar to this compound but lacks the benzyl group at the second position.
Uniqueness: this compound is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. The combination of these groups enhances its stability and makes it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
5468-07-5 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC 名称 |
2-benzyl-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-10-7-8-13-12(14-10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
InChI 键 |
BKOLAFYRIGGULV-UHFFFAOYSA-N |
规范 SMILES |
CC1CCOC(O1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


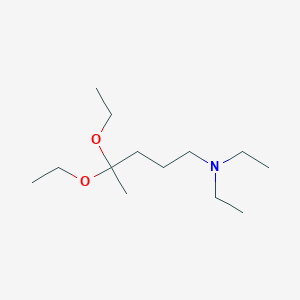
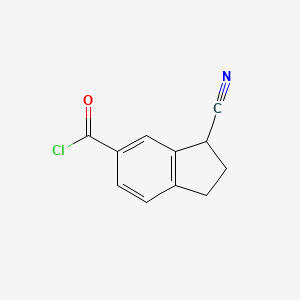
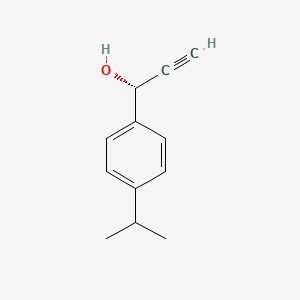

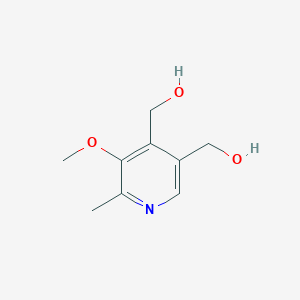
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)
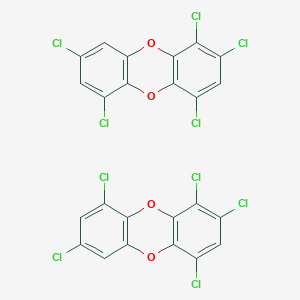
![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)
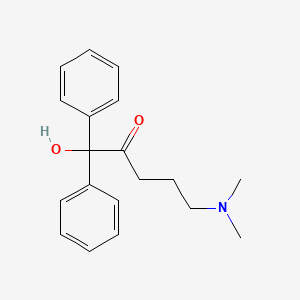
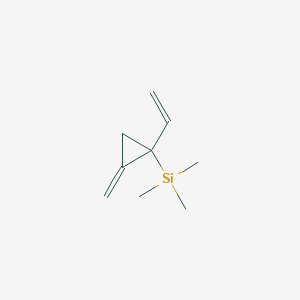
![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
